molecular formula C20H23BrN2O3 B3740566 1-[(4-bromo-3-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine

1-[(4-bromo-3-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine

Cat. No. B3740566
M. Wt: 419.3 g/mol
InChI Key: YRKKVTWHBFZUOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-bromo-3-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine, also known as BRL-15572, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BRL-15572 is a selective antagonist of the dopamine D3 receptor, which is involved in various neurological and psychiatric disorders.

Mechanism of Action

1-[(4-bromo-3-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine is a selective antagonist of the dopamine D3 receptor. The compound binds to the receptor and blocks the activity of dopamine, a neurotransmitter that is involved in the regulation of reward and motivation. By blocking the activity of dopamine at the D3 receptor, 1-[(4-bromo-3-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has been shown to reduce drug-seeking behavior, improve cognitive function, and reduce the symptoms of schizophrenia and Parkinson's disease.
Biochemical and Physiological Effects:
1-[(4-bromo-3-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has been shown to have a number of biochemical and physiological effects. The compound has been shown to reduce the release of dopamine in the brain, which can lead to a reduction in drug-seeking behavior and addiction. 1-[(4-bromo-3-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has also been shown to improve cognitive function in animal models, which could have implications for the treatment of schizophrenia and other cognitive disorders. The compound has also been shown to have potential anti-inflammatory and antioxidant effects, which could have implications for the treatment of metabolic disorders.

Advantages and Limitations for Lab Experiments

1-[(4-bromo-3-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments. The compound has a high affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. 1-[(4-bromo-3-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine is also relatively stable and easy to synthesize, which makes it a useful tool for researchers. However, there are also some limitations to using 1-[(4-bromo-3-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine in lab experiments. The compound has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, the compound has a relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 1-[(4-bromo-3-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine. One area of research is the potential use of the compound in the treatment of drug addiction. 1-[(4-bromo-3-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has been shown to reduce drug-seeking behavior in animal models, and further research could explore its potential use in humans. Another area of research is the potential use of 1-[(4-bromo-3-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine in the treatment of schizophrenia and other cognitive disorders. The compound has been shown to improve cognitive function in animal models, and further research could explore its potential use in humans. Finally, there is also potential for research on the anti-inflammatory and antioxidant effects of 1-[(4-bromo-3-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine, which could have implications for the treatment of metabolic disorders.

Scientific Research Applications

1-[(4-bromo-3-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The compound has been shown to have a high affinity for the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction. 1-[(4-bromo-3-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine has been studied for its potential use in the treatment of drug addiction, schizophrenia, and Parkinson's disease. The compound has also been studied for its potential use in the treatment of obesity and metabolic disorders.

properties

IUPAC Name

2-(4-bromo-3-methylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O3/c1-15-13-16(7-8-17(15)21)26-14-20(24)23-11-9-22(10-12-23)18-5-3-4-6-19(18)25-2/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKKVTWHBFZUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N2CCN(CC2)C3=CC=CC=C3OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-3-methylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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